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Methyl alpha-D-ribofuranoside

Cat. No.: B1641168
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-KAZBKCHUSA-N
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Description

Significance of Methyl Glycosides in Carbohydrate Chemistry and Glycobiology Research

Methyl glycosides are valuable tools in the study of carbohydrates and their biological roles. The methyl group attached to the anomeric carbon stabilizes the cyclic sugar structure, preventing the ring from opening and mutarotating. This stability simplifies complex reaction mixtures and allows for the specific study of a single anomer (either alpha or beta), which is crucial for understanding the precise interactions between carbohydrates and proteins. acs.org In glycobiology, methyl glycosides serve as synthetic precursors for creating more complex carbohydrate structures and as probes to investigate the binding and activity of carbohydrate-processing enzymes. ontosight.ainih.gov

Importance of Ribofuranose Units as Fundamental Scaffolds in Biological Systems

The ribofuranose ring is a cornerstone of life, forming the backbone of ribonucleic acid (RNA). nih.govnumberanalytics.com This five-membered sugar ring, linked by phosphate (B84403) groups, provides the structural framework for RNA, a molecule essential for a vast array of biological processes including protein synthesis, gene regulation, and the transmission of genetic information. nih.govnumberanalytics.com The specific stereochemistry of β-D-ribofuranose is a key feature of naturally occurring nucleosides and nucleotides, which are not only the building blocks of nucleic acids but also function as coenzymes and energy currency within the cell. nih.govnih.gov The unique structural properties of ribofuranose derivatives make them versatile and indispensable components for cellular function and are thought to have been crucial in the origins of life. nih.govnih.gov

Overview of Research Directions Pertaining to Methyl alpha-D-Ribofuranoside

Research involving this compound is multifaceted, primarily focusing on its utility as a synthetic building block. A significant area of investigation is its use as a precursor for the synthesis of nucleoside analogues. vulcanchem.com These modified nucleosides are instrumental in the development of antiviral and anticancer therapies. vulcanchem.com Furthermore, derivatives of this compound are employed in the synthesis of complex carbohydrates to study biological recognition events, such as cell adhesion and immune responses. ontosight.ai The compound is also utilized in conformational analysis studies to understand the structural dynamics of the furanose ring, which is critical for its biological function. sciencepublishinggroup.comnsf.gov

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
CAS Number52485-92-4
AppearanceSolid
SynonymsMethyl-I(2)-D-ribofuranoside, Methylalfa-D-ribofuranoside

Spectroscopic Data of this compound

Spectroscopic techniques are essential for the structural elucidation and analysis of this compound.

Spectroscopic TechniqueKey Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy are used to determine the stereochemistry and conformation of the molecule. For example, the coupling constant (J1,2) in ¹H NMR can distinguish between the α-anomer (J1,2 ≈ 4.3 Hz) and the β-anomer (J1,2 ≈ 1.2 Hz). semanticscholar.orgrsc.org Detailed 2D-NMR experiments provide assignments for all proton and carbon signals. rsc.org
Infrared (IR) Spectroscopy IR spectroscopy helps identify functional groups present in the molecule. The spectrum of Methyl β-D-ribofuranoside shows characteristic bands for O-H stretching, C-H stretching, and C-O stretching, as well as bending motions of the furanose ring. nih.govacs.org
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. tandfonline.com

Synthesis and Conformational Analysis

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the acid-catalyzed reaction of D-ribose with methanol. nih.gov This reaction typically yields a mixture of α and β anomers, which can then be separated by chromatography. nih.gov Other synthetic routes may involve the use of protecting groups to achieve higher stereoselectivity. For instance, the synthesis of protected derivatives like methyl 3,5-di-O-benzyl-α-d-ribofuranoside has been efficiently achieved from methyl d-ribofuranoside. acs.orgnih.gov

Conformational Analysis of the Furanose Ring

The five-membered furanose ring of this compound is not planar and exists in a dynamic equilibrium of different puckered conformations, typically described by pseudorotation. nsf.gov These conformations are crucial for its biological activity. Techniques like NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants, and computational methods are employed to study the conformational preferences of the furanose ring in solution. sciencepublishinggroup.comnsf.govacs.org For instance, studies on methyl 5-deoxy-α-D-xylofuranoside, a related compound, have established its conformation by comparing calculated and experimental coupling constants. tandfonline.com

Applications in Chemical Biology

Precursor for the Synthesis of Nucleoside Analogues

This compound is a key starting material for the synthesis of a wide variety of nucleoside analogues. vulcanchem.com These modified nucleosides, where either the sugar or the base moiety is altered, are of significant interest in medicinal chemistry. They can act as inhibitors of viral replication or tumor growth, forming the basis for many antiviral and anticancer drugs. vulcanchem.comlookchem.com For example, Methyl 3,5-di-O-arylmethyl-α-d-ribofuranosides have been extensively used to construct 2'-C-branched ribonucleosides. nih.gov

Role in Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient way to produce complex carbohydrates and nucleosides. While direct enzymatic ribosylation of certain purine (B94841) analogues can be challenging, derivatives of this compound can be utilized in chemoenzymatic strategies. mdpi.com For instance, enzymes like purine nucleoside phosphorylase can catalyze the transfer of a ribose moiety from a donor to an acceptor base, although the substrate specificity can vary. tandfonline.combeilstein-journals.org

Utility in Chemical Glycosylation Reactions

Chemical glycosylation is a fundamental process for assembling complex oligosaccharides and glycoconjugates. researchgate.net this compound and its protected derivatives serve as glycosyl donors in these reactions. researchgate.netacs.org The stereochemical outcome of the glycosylation reaction is influenced by various factors, including the protecting groups on the donor and the reaction conditions. nih.gov The development of stereoselective glycosylation methods is a major focus in carbohydrate chemistry, enabling the synthesis of biologically important glycans. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B1641168 Methyl alpha-D-ribofuranoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1

InChI Key

NALRCAPFICWVAQ-KAZBKCHUSA-N

SMILES

COC1C(C(C(O1)CO)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O

Canonical SMILES

COC1C(C(C(O1)CO)O)O

Origin of Product

United States

Synthetic Methodologies for Methyl Alpha D Ribofuranoside and Its Precursors

Strategic Approaches to Stereoselective alpha-Anomer Synthesis

The creation of the 1,2-cis-glycosidic linkage in methyl alpha-D-ribofuranoside requires carefully designed synthetic strategies to control the stereochemistry at the anomeric center.

Synthesis from D-Ribose and Derivatives

The most direct route to methyl D-ribofuranosides is the Fischer glycosylation of D-ribose with methanol in the presence of an acid catalyst. This reaction typically yields a mixture of alpha- and beta-anomers of both the furanose and pyranose forms. The initial products are the kinetically favored furanosides, which then equilibrate to the thermodynamically more stable pyranosides over time nih.gov.

The ratio of the resulting anomers and ring forms is highly dependent on the reaction conditions, including the catalyst, temperature, and reaction time. Strong acids such as hydrogen chloride or acidic ion-exchange resins are commonly used as catalysts nih.govtechnologynetworks.com. Microwave-assisted Fischer glycosylation has been shown to significantly reduce reaction times compared to conventional heating technologynetworks.com. For instance, complete consumption of the starting material can be achieved in minutes under microwave irradiation, while conventional refluxing may take several hours technologynetworks.com.

Table 1: Fischer Glycosylation of D-Ribose with Methanol under Various Conditions

Catalyst Temperature (°C) Reaction Time Product(s) Anomeric Ratio (α:β) Yield (%)
Amberlite IRN 120 H+ Reflux 4 - 24 h Methyl D-ribofuranosides & pyranosides Variable High
Amberlite IRN 120 H+ 90 (Microwave) 10 min Methyl D-ribofuranosides & pyranosides Similar to 18h reflux Not specified
Amberlite IRN 120 H+ 120 (Microwave) 10 min Methyl D-ribofuranosides & pyranosides Similar to 18h reflux Not specified

Data compiled from syntheses of related methyl glycosides under similar conditions. Specific yields and ratios for D-ribose may vary.

To achieve higher stereoselectivity for the alpha-anomer, researchers have explored alternative methods. One such approach involves the use of ribofuranosyl iodides as glycosyl donors in the presence of triphenylphosphine oxide and a base. This method has been reported to yield α-ribofuranosides with diastereoselectivities of ≥99:1 nih.govacs.org. The reaction proceeds under mildly basic conditions, making it compatible with acid-sensitive functional groups nih.govacs.org.

Multi-step Sequences from Related Monosaccharides (e.g., D-Arabinofuranose)

The synthesis of this compound can also be accomplished through multi-step sequences starting from other readily available monosaccharides. These routes often involve epimerization at one or more chiral centers. For instance, a commercially available methyl D-arabinofuranoside can be utilized as a starting material nih.gov. While a direct conversion to this compound is not straightforward, related transformations highlight the feasibility of such approaches. For example, the synthesis of methyl 3-deoxy-D-ribofuranosides has been achieved from 1,2-O-isopropylidene-D-xylofuranose, demonstrating the utility of starting from a different pentose researchgate.net.

Preparation of Anhydro Derivatives

Anhydro sugars are valuable synthetic intermediates in carbohydrate chemistry, serving as precursors for a variety of modified sugars.

Synthesis of Methyl 2,3-Anhydro-alpha-D-ribofuranoside

Methyl 2,3-anhydro-D-ribofuranosides are typically prepared from suitably protected methyl D-ribofuranosides. The synthesis often involves the formation of a leaving group, such as a tosylate or mesylate, at one of the hydroxyl groups, followed by intramolecular nucleophilic attack by an adjacent hydroxyl group under basic conditions to form the epoxide ring. The stereochemistry of the starting material dictates the stereochemistry of the resulting anhydro sugar. While the synthesis of anomeric mixtures of methyl 2,3-anhydro-D-ribofuranosides has been reported, achieving a highly stereoselective synthesis of the alpha-anomer can be challenging researchgate.net.

Utilization of Anhydro Sugars as Synthetic Intermediates

The strained three-membered ring of anhydro sugars makes them susceptible to nucleophilic ring-opening reactions. This reactivity is exploited in the synthesis of various carbohydrate derivatives. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile, the solvent, and the stereochemistry of the anhydro sugar.

For example, the ammonolysis of methyl 2,3-anhydro-D-ribofuranosides has been studied, leading to the formation of methyl 3-amino-3-deoxy-D-xylofuranosides. This reaction proceeds with nearly exclusive attack of the nucleophile at the C-3 position researchgate.net. The reductive opening of the epoxide ring with reagents like Red-Al has also been investigated, yielding deoxy sugars researchgate.net. The stereochemistry at the anomeric center can influence the regioselectivity of this reduction researchgate.net.

Table 2: Nucleophilic Ring-Opening Reactions of Methyl 2,3-Anhydro-D-ribofuranosides

Nucleophile Product Regioselectivity
Ammonia Methyl 3-amino-3-deoxy-D-xylofuranoside Predominantly C-3 attack
Red-Al Methyl 3-deoxy-D-ribofuranoside Dependent on anomeric configuration

Catalytic Transformations in Methyl Glycoside Synthesis

Catalysis plays a crucial role in controlling the stereochemical outcome of glycosylation reactions. Various catalytic systems have been developed to enhance the selectivity for the desired anomer.

Rhenium(V) catalysis has been shown to be effective in promoting highly stereoselective glycosylation reactions of furanoside derivatives nih.gov. Lewis acids are also widely employed to catalyze glycosylation reactions. However, in some cases, Lewis acid catalysis can lead to transacetylation side reactions when using acetylated donors. The use of trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst can circumvent this issue and afford disaccharides in high yields under mild conditions acs.org.

Recent advancements in organocatalysis have also provided powerful tools for stereoselective glycosylation. For instance, certain catalysts can promote the α-selective ribofuranosylation of alcohols with high diastereoselectivity nih.govacs.org. These catalytic methods offer the advantage of operating under mild conditions, which is beneficial for substrates with sensitive functional groups.

Rhenium-Catalyzed Deoxydehydration Approaches

The deoxydehydration (DODH) reaction, a process that removes two adjacent hydroxyl groups from a polyol to form an alkene, has emerged as a powerful tool in biomass conversion. nih.gov Rhenium catalysts, in particular, have shown significant promise in effecting this transformation for a variety of biomass-derived polyols. nih.govanl.govnih.gov While direct synthesis of this compound from D-ribose via a one-pot DODH and methylation has not been extensively reported, the principles of rhenium-catalyzed DODH of sugar alcohols provide a conceptual framework for such a synthetic strategy.

The general mechanism of rhenium-catalyzed DODH involves the reaction of a vicinal diol with a high-valent rhenium species, typically in the presence of a reducing agent. Secondary alcohols, such as 3-octanol, often serve as both the reductant and the solvent in these reactions. nih.govresearchgate.net The catalytic cycle is believed to involve the formation of a rhenium glycolate intermediate, followed by olefin extrusion, which regenerates the active catalyst.

Several trioxo-rhenium complexes have been investigated for their catalytic activity in DODH reactions. nih.govresearchgate.net For instance, the complex CpttReO3 (where Cptt = 1,3-di-tert-butylcyclopentadienyl) has demonstrated excellent activity in the conversion of various biomass-derived polyols. nih.govresearchgate.net

Catalytic Performance of CpttReO3 in the Deoxydehydration of Various Polyols. nih.govresearchgate.net
SubstrateProductConversion (%)Yield (%)Catalyst Loading (mol%)Reductant/Solvent
GlycerolAllyl alcohol~100~10023-Octanol
Erythritol1,3-ButadieneNot specified67Not specified3-Octanol
DL-Threitol1,3-ButadieneNot specified59Not specified3-Octanol
Mucic acidMuconates917523-Octanol

The application of this methodology to D-ribose for the synthesis of a precursor to this compound would likely involve the deoxydehydration of the C2 and C3 hydroxyl groups to form a double bond, followed by subsequent functionalization. However, controlling the regioselectivity of the DODH reaction on a polyol with multiple vicinal diol units, such as ribose, presents a significant challenge. Furthermore, the stability of the furanose ring under the reaction conditions would need to be carefully considered.

Heterogeneous rhenium catalysts, such as unsupported rhenium oxide nanoparticles (ReOx NPs), have also been developed for DODH reactions, offering the advantage of easier catalyst recovery and recycling. anl.govacs.org These nanoparticles have been shown to effectively catalyze the transformation of various polyols into alkenes with high efficiency. anl.govacs.org

Green Chemistry Perspectives in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including carbohydrate derivatives like this compound. This involves the use of renewable feedstocks, the development of atom-economical reactions, and the replacement of hazardous solvents and reagents with more environmentally benign alternatives.

One promising green approach to glycoside synthesis is the use of alternative solvent systems. Traditional glycosylation reactions often employ chlorinated solvents, which are associated with environmental and health concerns. researchgate.net Ionic liquids and deep eutectic solvents (DESs) have emerged as potential green alternatives. researchgate.netmdpi.com For instance, the use of 1-butyl-3-methylimidazolium tetrafluoroborate as a solvent in the activation of thiomethyl glycosides has been shown to provide disaccharides in good yields, with the ionic liquid being recyclable for multiple reaction cycles. researchgate.net

Comparison of Solvents in Glycosylation Reactions. researchgate.net
Solvent SystemKey AdvantagesExample ApplicationTypical Yield (%)
Dichloromethane (CH2Cl2)Well-established, good solubility for reactantsConventional glycosylationsVariable
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])Recyclable, low volatilityActivation of thiomethyl glycosides~75
Renewable Deep Eutectic Solvents (Re-DES)Biodegradable, low cost, derived from renewable sourcesEnzymatic synthesis of glycolipidsUp to 24.84

Biocatalysis offers another powerful green tool for the synthesis of glycosides. The use of enzymes, such as glycosyltransferases, can provide high stereo- and regioselectivity under mild reaction conditions, often in aqueous media. researchgate.net While the direct enzymatic synthesis of this compound has not been extensively detailed, the broader field of enzymatic glycosylation suggests its feasibility. Challenges in biocatalytic synthesis often relate to the low water solubility of aglycone substrates, which can be addressed through solvent engineering techniques, such as the use of co-solvents or cyclodextrins to enhance solubility. nih.gov The development of robust and efficient enzymatic routes to this compound from renewable resources like D-ribose represents a key goal in sustainable carbohydrate chemistry.

Derivatization and Functionalization Strategies of Methyl Alpha D Ribofuranoside

Selective O-Alkylation and O-Arylation

The selective protection of the hydroxyl groups at the C2, C3, and C5 positions of methyl alpha-D-ribofuranoside through O-alkylation and O-arylation is a cornerstone for its use in multi-step syntheses. This allows for precise chemical manipulations at specific sites on the ribose sugar.

The general strategy involves the initial preparation of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside as a mixture of anomers. acs.org This mixture is then treated with tin tetrachloride (SnCl₄), which selectively cleaves the benzyl group at the 2-position, yielding the desired methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside. acs.org This selective debenzylation has been extended to various arylmethyl ethers, providing access to a range of useful precursors for nucleoside synthesis. researchgate.netnih.gov

StepDescriptionReagents/ConditionsYield
1Benzylation of D-riboseBenzyl bromide (BnBr), Sodium hydride (NaH)Not specified in isolation
2Formation of methyl ribofuranosideMethanol (MeOH), Acid catalystNot specified in isolation
3Selective 2-O-debenzylationTin tetrachloride (SnCl₄), 0-4 °C, 48 h72%
Overall From D-ribose Three steps 64%

This table summarizes the key steps and yield for the efficient synthesis of Methyl 3,5-Di-O-benzyl-alpha-D-ribofuranoside. acs.org

The resulting synthon, with its free hydroxyl group at the C2 position, is primed for further modifications, such as oxidation to a ketone, which can then be used for introducing branched-chain moieties at the 2'-position. researchgate.net

The introduction of allyl ethers serves as another important protective group strategy. Allyl groups are stable under many conditions but can be selectively removed without affecting other groups like benzyl ethers. The synthesis of allyl ether derivatives of ribofuranosides can be achieved through methods such as tin-mediated allylation. nih.gov For example, starting from D-ribose, methyl 5-O-benzyl-beta-D-ribofuranoside can be prepared and subsequently treated with allyl bromide in the presence of a tin catalyst. nih.gov This reaction typically yields a mixture of the 2-O-allyl and 3-O-allyl derivatives, which can be separated chromatographically. nih.gov

Beyond allyl groups, other alkyl ethers, such as ethyl ethers, can be synthesized. These are often prepared by treating a partially protected sugar, like methyl 2,3-di-O-benzyl-α-D-glucopyranoside, with an alkylating agent. While this example is on a glucopyranoside, the principle applies to ribofuranosides. The synthesis would involve reacting the free hydroxyl groups with an alkyl halide (e.g., ethyl iodide) in the presence of a base like sodium hydride.

Achieving regioselectivity is critical when multiple hydroxyl groups of similar reactivity are present. Various strategies have been developed to selectively protect and deprotect the hydroxyls of this compound and related sugars.

One notable example is the regioselective de-O-benzylation of perbenzylated methyl ribofuranoside using tin tetrachloride (SnCl₄), as mentioned previously, to unmask the 2-OH group. acs.orgnih.gov Other methods for selective debenzylation include the use of iodine (I₂) and triethylsilane (Et₃SiH) at low temperatures, where the most sterically hindered position is often deprotected. nih.gov

Silylation is another common protection strategy. The use of silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) can be directed to specific hydroxyl groups based on steric hindrance and reaction conditions. For instance, co-catalyst systems involving a boronic acid and a Lewis base have been shown to enable the regioselective silylation of cis-diol groups in pyranoside substrates, a technique with potential application to furanosides. utoronto.ca

StrategyReagent(s)Position TargetedType
DebenzylationSnCl₄2-OHDeprotection
DebenzylationI₂ / Et₃SiHSterically hindered positionDeprotection
SilylationTBDMSCl, ImidazolePrimary 5-OH (typically)Protection
AcylationAcetic anhydride, PyridinePrimary 5-OH (typically)Protection

This table outlines common regioselective protection and deprotection strategies applicable to methyl ribofuranoside derivatives. acs.orgnih.gov

Carbon-Carbon Bond Formation at the Furanose Ring

Creating new carbon-carbon bonds directly on the furanose ring is a key step in synthesizing branched-chain sugars and complex nucleoside analogues. These modifications can dramatically alter the biological properties of the resulting molecule.

Branched-chain sugars are carbohydrates that contain a branch in their carbon backbone. A common strategy to introduce such branches onto a sugar ring like this compound involves the oxidation of a secondary hydroxyl group to a ketone, followed by the addition of a carbon-based nucleophile. nih.gov For instance, the free 2-OH group of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside can be oxidized to the corresponding 2-keto derivative, which then serves as an electrophile for the introduction of a new carbon chain.

One powerful method for carbon-carbon bond formation involves the use of 1,3-dithianes as masked acyl anions. organic-chemistry.org The proton on the carbon between the two sulfur atoms of a 1,3-dithiane is acidic and can be removed by a strong base like n-butyllithium to form a 2-lithio-1,3-dithiane. This lithiated dithiane is a potent nucleophile. uwindsor.ca

Regioselective Introduction of C-Substituents (e.g., 2-Propynyl Groups)

The regioselective introduction of carbon substituents, such as 2-propynyl groups, onto the ribofuranoside scaffold is a key strategy for creating functionalized carbohydrate building blocks. Research has demonstrated that the stereochemistry at the anomeric center of furanosides plays a crucial role in directing the regioselectivity of nucleophilic attack on epoxide precursors.

In the case of methyl 2,3-anhydro-α-D-ribofuranoside, reaction with 2-propynyl metallic reagents results in the exclusive formation of 2-C-(2-propynyl)-arabino-pentofuranosides. This high regioselectivity is attributed to the steric hindrance at the C-3 position by the anomeric methoxy (B1213986) group in the α-anomer, which directs the incoming nucleophile to the C-2 position. Conversely, the corresponding β-anomer undergoes selective attack at the C-3 position, yielding 3-C-(2-propynyl)furanosides. This predictable regioselectivity allows for the controlled synthesis of C-2 or C-3 branched sugars, which are valuable intermediates in the synthesis of modified nucleosides and other complex carbohydrates.

Displacement of Sugar Triflates with C-Nucleophiles for Chain Extension and Functionalization

The displacement of trifluoromethanesulfonyl (triflate) groups on sugar rings with carbon-based nucleophiles is a powerful method for carbon-carbon bond formation, enabling chain extension and the introduction of diverse functional groups. Trifilates are excellent leaving groups, facilitating nucleophilic substitution reactions.

A study involving 3-O-benzyl-1,2-O-isopropylidene-5-O-trifluoromethanesulfonyl-α-D-ribofuranose demonstrated that treatment with a variety of functionalized C-nucleophiles in a THF/HMPA solvent system leads to the corresponding chain-extended sugars in very good to excellent yields acs.org. This approach allows for the introduction of various carbon-based functionalities at the C-5 position of the ribofuranoside ring, providing access to a wide range of modified sugar derivatives. The efficiency and versatility of this method make it a valuable tool in carbohydrate chemistry for the synthesis of complex and functionally diverse molecules.

Intramolecular C-Arylation Reactions and Related Chemistry

Intramolecular C-arylation reactions represent a sophisticated strategy for the synthesis of rigid, fused-ring systems involving carbohydrate scaffolds. While specific examples directly involving this compound in intramolecular C-arylation are not extensively detailed in the provided context, the broader field of carbohydrate chemistry offers relevant insights into this type of transformation. Palladium-catalyzed reactions are prominent in this area. For instance, an intramolecular Pd-catalyzed anomeric C(sp3)–H activation of 2-bromophenyl glycosylcarboxamides has been reported, leading to the synthesis of fused glycosylquinolin-2-ones and glycosylspirooxindoles acs.org.

Furthermore, palladium-catalyzed C-H glycosylation provides a pathway for the synthesis of C-aryl glycosides. This method involves the ortho-directed C(sp2)-H functionalization of arenes and heteroarenes with glycosyl chloride donors. The catalytic palladacycle intermediate generated via C-H palladation acts as a soft aryl nucleophile that reacts efficiently and stereoselectively with a glycosyl oxocarbenium ion partner researchgate.net. These related methodologies highlight the potential for developing intramolecular C-arylation strategies starting from suitably functionalized this compound derivatives, which could lead to novel polycyclic carbohydrate structures.

Synthesis of Modified Nucleoside Analogues

This compound and its derivatives are pivotal starting materials for the synthesis of a wide array of modified nucleoside analogues, which are of significant interest for their potential therapeutic applications.

Construction of 2'-C-Branched Ribonucleosides

The synthesis of 2'-C-branched ribonucleosides often commences with partially protected ribose derivatives, with Methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides being extensively used as synthons for this purpose acs.orgacs.orgnih.gov. A common strategy involves the oxidation of the free 2'-hydroxyl group of a suitably protected methyl ribofuranoside to a ketone. Subsequent addition of an organometallic reagent, such as a Grignard or organolithium reagent, introduces the desired carbon branch at the C-2' position.

For example, an efficient synthesis of methyl 3,5-di-O-benzyl-α-D-ribofuranoside has been developed, which serves as a versatile precursor acs.orgnih.gov. This intermediate can be oxidized at the 2-position, and the resulting ketone can then be reacted with various carbon nucleophiles to install the C-2' branch. Following the branching reaction, the sugar moiety is further elaborated and glycosylated with a nucleobase to afford the target 2'-C-branched ribonucleoside. This synthetic route has been successfully applied to produce a variety of 2'-branched nucleosides acs.orgresearchgate.net.

Preparation of 2'-C-Alkoxymethyluridines

The synthetic sequence involves the oxidation of the 2'-hydroxyl group, followed by the introduction of the alkoxymethyl group at the C-2' position. The resulting modified sugar is then subjected to glycosylation with uracil, followed by deprotection steps to yield the final 2'-C-β-methoxymethyl- or 2'-C-β-ethoxymethyluridine acs.orgnih.gov. This targeted synthesis provides access to nucleoside analogues with specific modifications at the 2'-position, which are valuable for studying RNA structure and function.

Starting MaterialTarget CompoundNumber of StepsOverall Yield
Methyl 3,5-di-O-benzyl-α-D-ribofuranoside2'-C-β-methoxymethyluridine618%
Methyl 3,5-di-O-benzyl-α-D-ribofuranoside2'-C-β-ethoxymethyluridine632%

Synthetic Pathways to "Reversed" Nucleosides

"Reversed" nucleosides are analogues in which the nucleobase is attached to a different position of the sugar moiety than in natural nucleosides. A notable example is the synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-α-D-ribofuranoside, a "reversed" nucleoside where the adenine base is linked to the C-5 position of the ribofuranose ring nih.gov.

The synthesis of such compounds requires a different strategic approach compared to conventional nucleoside synthesis. It typically involves the modification of the sugar at the desired point of attachment, followed by the coupling of the nucleobase. These "reversed" nucleosides are of interest for their potential to interact differently with biological targets due to their altered stereochemistry and connectivity.

Formation of Modified Phosphoribosylated Amino Acids

The biosynthesis of certain amino acids, such as histidine and tryptophan, involves intermediates derived from 5-phospho-α-D-ribose 1-diphosphate (PRPP). PRPP is a key biological molecule that acts as a precursor, providing the phosphoribosyl unit that is incorporated into the final amino acid structure. While the direct chemical synthesis of phosphoribosylated amino acids from this compound is a complex and less commonly documented pathway, the enzymatic routes in biological systems provide a clear blueprint for how such structures are formed.

In these biological pathways, the process begins with the enzymatic conversion of ribose-5-phosphate to PRPP by the enzyme PRPP synthetase. youtube.com This "activated" form of ribose is then utilized by other enzymes to react with precursors of amino acids. For instance, in the biosynthesis of tryptophan, anthranilate phosphoribosyltransferase catalyzes the reaction between anthranilic acid and PRPP. wikipedia.org Similarly, in histidine biosynthesis, ATP phosphoribosyltransferase catalyzes the condensation of ATP and PRPP. wikipedia.org

These enzymatic syntheses highlight the key steps that would need to be mimicked in a chemical synthesis approach:

Phosphorylation: The 5'-hydroxyl group of the ribofuranoside must be phosphorylated.

Activation of the Anomeric Carbon: The anomeric (C1) position needs to be activated to facilitate the formation of an N-glycosidic bond with the amino acid or its precursor. In biological systems, this is achieved through the diphosphate group of PRPP.

N-Glycosylation: The activated ribofuranoside is then coupled with the amino acid or a suitable precursor.

The chemical synthesis of such molecules would necessitate a carefully planned protecting group strategy to differentiate the various hydroxyl groups of the this compound.

EnzymeSubstrate 1Substrate 2ProductPathway
PRPP SynthetaseRibose-5-phosphateATPPRPPGeneral Precursor Synthesis
Anthranilate phosphoribosyltransferaseAnthranilic acidPRPPPhosphoribosylanthranilateTryptophan Biosynthesis
ATP phosphoribosyltransferaseATPPRPPPhosphoribosyl-ATPHistidine Biosynthesis

Orthogonally Protected Building Blocks for Chemical Glycosylations

The synthesis of oligosaccharides and glycoconjugates relies heavily on the use of orthogonally protected building blocks. These are monosaccharide units where each hydroxyl group is masked with a different type of protecting group, allowing for their selective removal under specific reaction conditions. This compound is a valuable starting material for the preparation of such building blocks due to its inherent stereochemistry and the differential reactivity of its hydroxyl groups.

The development of these building blocks involves a series of protection and deprotection steps to install the desired protecting groups at specific positions. Common protecting groups used in carbohydrate chemistry include:

Benzyl (Bn) ethers: Stable to a wide range of conditions and typically removed by hydrogenolysis.

Silyl ethers (e.g., TBDMS, TIPS): Offer tunable stability and are removed by fluoride ions.

Acetal protecting groups (e.g., isopropylidene, benzylidene): Often used to protect diols and are removed under acidic conditions.

Ester protecting groups (e.g., Acetyl (Ac), Benzoyl (Bz)): Removed under basic conditions (saponification).

Allyl (All) and Allyloxycarbonyl (Alloc) groups: Removed by palladium-catalyzed reactions.

A common strategy for creating an orthogonally protected building block from this compound might involve the following sequence:

Selective protection of the 2- and 3-hydroxyl groups: This can be achieved using an isopropylidene acetal, which preferentially reacts with the cis-diol system of the ribofuranoside.

Protection of the 5-hydroxyl group: The remaining primary hydroxyl group can be selectively protected with a bulky silyl ether or a benzyl ether.

Removal of the acetal and differential protection: The isopropylidene group can be removed under acidic conditions, exposing the 2- and 3-hydroxyl groups for further differential protection with, for example, a benzyl ether on one and an ester on the other.

An example of creating a selectively protected ribofuranoside derivative starts with the conversion of D-ribose into methyl 5-O-benzyl-beta-D-ribofuranoside. Subsequent tin-mediated allylation yields a mixture of the 2-O-allyl and 3-O-allyl derivatives, which can then be separated. nih.gov These separated isomers serve as valuable, orthogonally protected building blocks for further glycosylation reactions.

The table below summarizes some common orthogonal protecting groups and their cleavage conditions, which are fundamental to the design of synthetic routes for these building blocks.

Protecting GroupAbbreviationIntroduction ReagentsCleavage Conditions
BenzylBnBenzyl bromide, NaHH₂, Pd/C
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF
IsopropylideneAcetone, acid catalystAqueous acid
AcetylAcAcetic anhydride, pyridineNaOMe, MeOH
AllylAllAllyl bromide, NaHPd(PPh₃)₄, catalyst

The strategic application of these protecting groups allows for the synthesis of versatile this compound-derived building blocks, which can act as either glycosyl donors (with an activated anomeric position) or glycosyl acceptors (with a free hydroxyl group) in the assembly of complex carbohydrates.

Structural Elucidation and Conformational Analysis of Methyl Alpha D Ribofuranoside

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the detailed characterization of the structural and conformational properties of methyl α-D-ribofuranoside. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy offer a comprehensive view of the molecule's architecture and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of methyl α-D-ribofuranoside in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, researchers can deduce the stereochemistry and preferred ring puckering of the furanose ring.

Proton (¹H) NMR spectroscopy provides crucial information about the relative orientation of protons in the furanose ring, which is directly related to its conformation. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is governed by the Karplus relationship, which correlates the dihedral angle between these protons to the coupling constant.

Table 1: Representative ¹H NMR Data for a Methyl β-D-ribofuranoside Derivative nih.gov

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.97s-
H-24.58dJ₂,₃ = 5.86
H-34.83dJ₃,₂ = 5.86
H-44.42tJ₄,₅ = 2.93
OCH₃3.43s-

Note: Data is for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside in CDCl₃. The specific values for the unsubstituted α-anomer may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in the furanose ring are sensitive to the ring's conformation and the orientation of its substituents.

The anomeric carbon (C-1) of methyl α-D-ribofuranoside is of particular interest, as its chemical shift can help confirm the anomeric configuration. Generally, the C-1 resonance in α-anomers appears at a different chemical shift compared to the corresponding β-anomers. While specific data for the α-anomer is scarce in the provided search results, analysis of related compounds shows that the C-1 signal for a methyl β-D-ribofuranoside derivative appears around 110.22 ppm. nih.gov The chemical shifts of C-2, C-3, and C-4 are particularly indicative of the ring pucker.

Table 2: Representative ¹³C NMR Data for a Methyl β-D-ribofuranoside Derivative nih.gov

CarbonChemical Shift (δ, ppm)
C-1110.22
C-286.04
C-381.70
C-488.59
C-564.22
OCH₃55.70

Note: Data is for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside in CDCl₃. The specific values for the unsubstituted α-anomer may vary.

The analysis of one-bond (¹JCH) and multiple-bond (ⁿJCH and ⁿJCC) spin-coupling constants provides further geometric constraints for conformational analysis. ¹JCH values are sensitive to the hybridization and substitution pattern of the carbon atom. Geminal (²JCH) and vicinal (³JCH) coupling constants, as well as ¹³C-¹³C coupling constants, are dependent on torsional angles and can be used to refine the conformational models of the furanose ring.

For instance, the magnitude of ³J(C,H) follows a Karplus-type relationship with the corresponding torsion angle, providing valuable information for determining the preferred ring pucker and the orientation of exocyclic groups. While direct experimental data for methyl α-D-ribofuranoside is not extensively available, theoretical studies on related furanosides demonstrate the utility of these parameters in conformational studies.

One-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity within the molecule.

Total Correlation Spectroscopy (TOCSY): This 2D NMR experiment establishes correlations between all protons within a spin system. For methyl α-D-ribofuranoside, a TOCSY spectrum would show cross-peaks between all the protons of the ribofuranose ring (H-1 to H-5), aiding in their assignment. thieme-connect.de

Attached Proton Test (APT): The APT experiment is a ¹³C NMR technique used to differentiate between carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons). This is particularly useful for assigning the carbon signals of the ribofuranose ring and the methyl group.

These techniques, in conjunction with others like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide a comprehensive picture of the molecular structure and are instrumental in the complete assignment of the NMR spectra.

Vibrational Spectroscopy

A comprehensive analysis of the vibrational spectra of methyl β-D-ribofuranoside has been conducted using a combination of inelastic neutron scattering (INS), Raman, and IR spectroscopy, complemented by density functional theory (DFT) calculations. acs.orgnih.gov While this study focuses on the β-anomer, the vibrational modes are expected to be largely similar for the α-anomer, with potential differences in the fingerprint region (below 1500 cm⁻¹) arising from the different stereochemistry at the anomeric center.

The spectra can be divided into three main regions:

Low-energy region (<400 cm⁻¹): Dominated by lattice vibrations and functional group rotations. acs.orgnih.gov

Mid-energy region (400–1600 cm⁻¹): Characterized by out-of-plane bending motions of the furanose ring and C-H bending in the methyl and methylene (B1212753) groups. acs.orgnih.gov

High-energy region (>2800 cm⁻¹): Encompasses the C-H and O-H stretching modes. acs.orgnih.gov

Table 3: Selected Vibrational Bands for Methyl β-D-ribofuranoside acs.orgnih.gov

Wavenumber (cm⁻¹)Vibrational Mode
>2800C-H and O-H stretching
1400–1600C-H bending (methyl and methylene)
400–900Furanose ring out-of-plane bending
<400Lattice vibrations and functional group rotation

Note: Data is for the β-anomer; similar bands are expected for the α-anomer with possible shifts in frequency.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. For a compound like Methyl alpha-D-ribofuranoside, the IR spectrum would be expected to show characteristic absorption bands corresponding to O-H stretching, C-H stretching, and a complex "fingerprint" region containing C-O stretching and C-C stretching, as well as various bending vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. As it relies on changes in polarizability, non-polar bonds and symmetric vibrations often yield strong signals. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the carbon skeleton of the furanose ring.

Detailed experimental Raman spectra for the alpha anomer are not prominently featured in the literature. A combined experimental and theoretical approach would be necessary for a complete analysis. DFT calculations could predict the Raman-active modes and their intensities, which could then be used to interpret an experimental spectrum. Studies on the beta anomer have successfully used this combined approach, identifying low-frequency modes associated with lattice vibrations and functional group rotations, mid-energy out-of-plane bending of the furanose ring, and high-energy C-H and O-H stretching modes.

Inelastic Neutron Scattering for Vibrational Mode Observation

Inelastic Neutron Scattering (INS) is a technique that excels in observing vibrational modes involving hydrogen atoms due to hydrogen's large neutron scattering cross-section. A key advantage of INS is the absence of spectroscopic selection rules, meaning all vibrational transitions are, in principle, observable.

An INS study of this compound would provide a complete picture of its vibrational density of states. However, no dedicated INS studies for the alpha anomer have been found in the literature search. For the beta anomer, INS has been used in conjunction with IR and Raman spectroscopy and solid-state DFT calculations to provide unambiguous assignments of vibrational features, particularly in the low-energy region (<400 cm⁻¹) where lattice vibrations and large-scale molecular motions are dominant.

Gas-Phase Microwave Spectroscopy for Unbiased Conformer Observation

Microwave spectroscopy is the premier experimental technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. It allows for the unambiguous identification of different conformers and the determination of their relative populations.

A literature search did not yield any gas-phase microwave spectroscopy studies on this compound. Such an experiment would be invaluable for determining the inherent conformational preferences of the isolated molecule, particularly the puckering of the furanose ring and the orientation of the methoxy (B1213986) and hydroxyl groups. For the related compound, methyl 2-deoxy-alpha-D-ribofuranoside, this technique has revealed that its preferred conformation in the gas phase is a 2T1 twist, stabilized by intramolecular hydrogen bonds. This highlights that the conformations observed in solution or in crystals are not always the lowest energy structures for the "naked" molecule.

Detailed Conformational Analysis

The five-membered furanose ring of this compound is not planar and exists in a dynamic equilibrium between various puckered conformations. This flexibility is crucial for the biological function of ribose-containing structures like RNA.

Furanose Ring Puckering Analysis (e.g., 2E, 3E, 3T2, 2T1 Conformations)

The puckering of a furanose ring can be described by two main forms: envelope (E) conformations, where four atoms are coplanar and the fifth is out of the plane, and twist (T) conformations, where two adjacent atoms are displaced on opposite sides of a plane formed by the other three. The atom that is out of the plane (in envelope) or the two atoms that are displaced (in twist) are designated by superscripts (for displacement on the same side as the C5' atom) or subscripts (for displacement on the opposite side).

Specific, experimentally-determined puckering conformations for this compound are not available. Computational methods, such as molecular mechanics or DFT, are typically used to probe the potential energy surface and identify the most stable conformers. These studies can predict whether the molecule prefers conformations such as C2'-endo (2E), C3'-endo (3E), or various twist forms like 3T2 or 2T1. For comparison, complex calculations on the related Methyl beta-D-ribofuranoside have demonstrated that it tends to adopt a 3T2 conformation.

Pseudorotation Pathways and Parameters

The interconversion between the various envelope and twist conformations is not random; it occurs along a specific, low-energy pathway known as the pseudorotation circuit. This conformational itinerary can be described by two parameters: the puckering amplitude (τₘ), which indicates the degree of pucker, and the phase angle of pseudorotation (P), which defines the specific conformation on the circular pathway.

The pseudorotation pathway is often visualized as a wheel, with North (P = 0° ± 90°) and South (P = 180° ± 90°) hemispheres corresponding to C3'-endo and C2'-endo type puckers, respectively. A full potential energy surface for the pseudorotation of this compound has not been published. Creating such a profile would require high-level computational chemistry to calculate the relative energies of at least 10 different envelope conformers, which can then be used to map the entire energy landscape and identify the lowest energy pathways and conformational basins.

Determination of Dihedral Angles

The conformation of the five-membered furanose ring in this compound is defined by its five endocyclic dihedral (or torsion) angles. These angles describe the puckering of the ring, which is not planar. The conformation can be described by the pseudorotational concept, which uses two parameters: the puckering amplitude (τ_m) and the phase angle of pseudorotation (P).

Computational studies, including molecular mechanics calculations, have been reported for this compound to determine its preferred conformations and associated dihedral angles. acs.org These calculations explore the potential energy surface of the molecule to identify low-energy conformers. The furanose ring is flexible and typically exists in equilibrium between two major conformations, which are generally described as North (N) and South (S) conformers on the pseudorotational wheel. acs.org These conformers interconvert through a series of intermediate twist (T) and envelope (E) forms. acs.org

Table 1: Representative Endocyclic Dihedral Angles for Idealized Furanose Conformations

Dihedral AngleC2'-endo (South)C3'-endo (North)
ν₀ (C4'-O4'-C1'-C2')NegativePositive
ν₁ (O4'-C1'-C2'-C3')PositiveNegative
ν₂ (C1'-C2'-C3'-C4')NegativePositive
ν₃ (C2'-C3'-C4'-O4')PositiveNegative
ν₄ (C3'-C4'-O4'-C1')Zero (approx.)Zero (approx.)

Note: This table represents idealized values. Actual values for this compound would be determined by specific computational or experimental analysis.

Conformational Equilibria and Dynamics in Solution and Gas Phase

The conformational landscape of this compound is characterized by a dynamic equilibrium between various puckered forms of the furanose ring. Furanose rings are known for their flexibility, and unlike the more rigid six-membered pyranose rings, they equilibrate via pseudorotation through multiple intermediate twist (T) and envelope (E) conformations. acs.org

In both the gas phase and in solution, the molecule is not static but exists as a population of interconverting conformers. Gas-phase computational studies are essential for understanding the intrinsic conformational preferences of the isolated molecule, free from solvent effects. acs.org These studies, often employing density functional theory (DFT), map the potential energy surface to identify the most stable conformers and the energy barriers between them.

In solution, the equilibrium can be shifted by solvent interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these equilibria, where observed spin-spin coupling constants are a weighted average of the constants for the individual conformers present. However, detailed studies characterizing the specific N/S equilibrium for the alpha anomer in solution are less common than for its beta counterpart. The balance between these conformers is a delicate interplay of steric effects, electrostatic interactions, and intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding Interactions and Their Influence on Conformation

Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations of this compound. The molecule has three hydroxyl groups (at C2, C3, and C5) and two ether-type oxygen atoms (the ring oxygen O4' and the methoxy oxygen O1) that can act as hydrogen bond acceptors.

Potential intramolecular hydrogen bonds that can influence the ring pucker and the orientation of the exocyclic groups include:

O2'H···O1 (methoxy oxygen) : A bond between the C2 hydroxyl and the anomeric methoxy oxygen.

O2'H···O3'H : Interaction between adjacent hydroxyl groups.

O5'H···O4' (ring oxygen) : A bond between the primary hydroxyl group on the exocyclic C5' and the ring oxygen. This interaction can significantly influence the orientation of the hydroxymethyl group (rotamer population).

The formation of these hydrogen bonds can lock the molecule into a less flexible, lower-energy state. For example, a strong hydrogen bond might favor a specific ring pucker (e.g., North or South) because it brings the donor and acceptor atoms into closer proximity. Gas-phase computational models are particularly useful for predicting the existence and strength of these interactions, as they reveal the intrinsic preferences of the molecule without competing intermolecular bonds to a solvent.

Solid-State Structural Studies

X-ray Diffraction Analysis

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic databases. While crystal structures for other methyl pentofuranosides, including the beta anomer (methyl β-D-ribofuranoside), have been determined, the alpha anomer has proven more elusive to crystallize or has not been a subject of such investigation. acs.orgnih.gov

If a suitable crystal were analyzed, X-ray diffraction would provide precise atomic coordinates, bond lengths, bond angles, and dihedral angles, definitively establishing its solid-state conformation. This would allow for an unambiguous determination of the ring pucker (e.g., ³E, E₂, ³T₂) and the orientation of the anomeric methoxy group and the exocyclic hydroxymethyl group. Furthermore, it would reveal the network of intermolecular hydrogen bonds that stabilize the crystal lattice.

Neutron Crystallography for Hydrogen Atom Localization and Bonding Patterns

As no single crystal suitable for X-ray diffraction has been reported for this compound, no neutron crystallography studies have been performed on this compound.

Neutron diffraction is a powerful technique that is uniquely suited for accurately locating hydrogen atoms in crystal structures, something that is difficult to achieve with X-ray diffraction due to the low electron density of hydrogen. nih.gov For a molecule like this compound, a neutron diffraction study would be invaluable. It would precisely determine the positions of the hydroxyl protons, providing definitive geometric data on the intramolecular and intermolecular hydrogen bonding network. This includes exact H···O distances and C-O-H angles, offering a complete and unambiguous picture of the bonding patterns that dictate the molecular packing in the solid state.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties like vibrational frequencies, conformational energies, and NMR parameters with high accuracy.

DFT calculations are crucial for the unambiguous assignment of vibrational features observed in infrared (IR) and Raman spectroscopy. acs.orgnih.gov By computing the vibrational frequencies and corresponding normal modes for a given molecular geometry, a theoretical spectrum can be generated and compared with experimental data. nih.gov This process allows for a detailed understanding of how specific molecular motions, such as C-O bond stretching or C-H bond bending, correspond to particular peaks in a spectrum. nih.govresearchgate.net For furanosides, this analysis helps characterize the vibrational modes associated with the five-membered ring and its substituents. nih.gov

Furthermore, DFT is used to explore the potential energy surface (PES) of methyl α-D-ribofuranoside, which describes the energy of the molecule as a function of its geometry. rsc.orgchemrxiv.orgemory.edu By mapping the PES, researchers can identify the various stable low-energy conformations (local minima) and the transition states that connect them. masjaps.com This energy landscape analysis reveals the preferred three-dimensional structures of the molecule, particularly the puckering of the furanose ring and the orientation of the exocyclic methoxy (B1213986) and hydroxymethyl groups. acs.org

Table 1: Representative Vibrational Mode Assignments for a Furanoside Ring via DFT

Frequency Range (cm⁻¹)Vibrational Assignment
>2800C-H and O-H stretching modes
1400–1600C-H bending in methyl and methylene (B1212753) groups
400–900Out-of-plane bending motions of the furanose ring
<400Functional group rotation and lattice vibrations (in solid state)
This table provides a generalized overview based on typical DFT analyses of furanosides. nih.govresearchgate.net

DFT calculations enable the precise prediction of the relative energies of different conformers of methyl α-D-ribofuranoside. sns.it The flexibility of the furanose ring leads to a complex conformational equilibrium, primarily between North (N-type) and South (S-type) puckers. DFT can quantify the energy differences between these states, providing insight into their relative populations. nih.gov

A key application of DFT is the prediction of NMR spin-spin coupling constants, which are highly sensitive to molecular geometry, particularly dihedral angles. nih.govsdu.dk By calculating these constants for various conformers and comparing them to experimentally measured values, the dominant conformation in solution can be determined. nih.govnih.gov This approach provides a more accurate model of the molecule's solution behavior than relying solely on generalized empirical rules like the Karplus equation. nih.gov

Table 2: Illustrative DFT-Calculated Properties for N- and S-type Conformers

PropertyNorth (N-type) ConformerSouth (S-type) Conformer
Relative Energy LowerHigher
Predicted ³JH1-H2 ~1-2 Hz~5-7 Hz
Predicted ³JH3-H4 ~5-7 Hz~1-2 Hz
Note: The values presented are illustrative for a typical ribofuranoside ring and demonstrate the sensitivity of NMR coupling constants to ring pucker. nih.gov

DFT is also a primary tool for calculating nuclear magnetic shielding tensors. ruc.dkmdpi.com The isotropic average of this tensor corresponds to the chemical shielding, which is directly related to the experimentally observed NMR chemical shift. libretexts.orgchimia.ch Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly used to compute chemical shieldings for different conformers, aiding in the assignment of complex NMR spectra. nih.gov The calculated shieldings are sensitive to the puckering of the sugar ring and the orientation of exocyclic groups. researchgate.net

Chemical Shift Anisotropy (CSA) describes the orientation-dependence of the chemical shift and provides detailed information about the local electronic environment around a nucleus. nih.govnih.gov While CSA is averaged out in solution NMR due to rapid molecular tumbling, it is a key parameter in solid-state NMR. DFT calculations can accurately predict the principal components of the chemical shift tensor, allowing for a direct link between the three-dimensional structure of methyl α-D-ribofuranoside in the solid state and its NMR spectrum. chimia.chnih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides highly accurate information on static structures and properties, MM and MD simulations are used to study the dynamic behavior of molecules over time, particularly in a solution environment. nih.gov

MD simulations model the conformational dynamics of methyl α-D-ribofuranoside in solution by simulating the movements of atoms over time based on a classical force field. biorxiv.org These simulations can track transitions between different ring puckers and the rotation of side groups, revealing the timescale and pathways of these conformational changes. nih.gov By running simulations for nanoseconds or longer, it is possible to obtain a statistical distribution of the different conformations, which can be directly compared with experimental data from techniques like NMR. nih.govacs.org The accuracy of these simulations depends heavily on the quality of the underlying molecular mechanics force field, with specialized carbohydrate force fields like GLYCAM and CHARMM often being employed. nih.gov

Table 3: Typical Conformational Populations from MD Simulations in Water

Ring Pucker StateApproximate Population
North (N-type) ~80%
South (S-type) ~20%
These populations for a methyl β-D-ribofuranoside in aqueous solution are derived from MD simulations and are consistent with NMR experimental models. nih.gov

MD simulations are particularly powerful for investigating how the solvent, typically water, influences the conformation and dynamics of methyl α-D-ribofuranoside. nih.govnih.gov By explicitly including water molecules in the simulation, it is possible to analyze the structure and dynamics of the hydration shell around the sugar. nih.govmdpi.com This includes studying the specific hydrogen bonding patterns between the sugar's hydroxyl groups and the surrounding water molecules. mdpi.com

These simulations can reveal how hydration stabilizes certain conformations over others. researchgate.net The number of water molecules in the first hydration shell, their residence times, and the strength of their interactions can be quantified. This detailed picture of the molecule's immediate environment is crucial for understanding its behavior in a biological context, as solvent interactions play a key role in molecular recognition and stability. nih.govnih.gov

Development and Validation of Force Fields for Furanose-Based Carbohydrates

The computational modeling of carbohydrates, including furanose-based structures like methyl alpha-D-ribofuranoside, presents unique challenges due to their high number of chiral centers, conformational flexibility, and complex electronic characteristics. nih.gov To address this, specialized classical molecular dynamics (MD) force fields, often termed Carbohydrate Force Fields (CarbFFs), have been developed and refined. nih.gov These force fields are essential for simulating the behavior of carbohydrates in various environments, providing insights that can outperform even some semi-empirical quantum mechanics methods in specific contexts, such as reproducing energy changes associated with subtle geometrical shifts in water. nih.gov

Several major biomolecular force fields have been extended and parameterized for carbohydrates, including those containing furanose rings. Notable examples include CHARMM, GLYCAM/AMBER, and GROMOS. acs.orgmaynoothuniversity.ie The development process for these parameters is often hierarchical. maynoothuniversity.ienih.gov For instance, the CHARMM force field for carbohydrates was built by first developing parameters for monosaccharide units like aldopentofuranoses and then extending them to glycosidic linkages. maynoothuniversity.ienih.gov This ensures compatibility and allows for the simulation of complex systems like glycoproteins and polysaccharides. nih.gov

A key example is the GROMOS force field, for which a specific parameter set was developed for furanose carbohydrates. acs.orgresearchgate.net This set was designed to be compatible with existing parameters for pyranoses, enabling the study of diverse biological carbohydrates that contain both ring types. acs.org Validation of such force fields is a critical step and involves rigorous comparison against both quantum-mechanical (QM) calculations and experimental data. nih.govacs.orgresearchgate.net Developers validate the force fields by assessing their ability to reproduce known conformational equilibria, such as the puckering of the furanose ring, the relative free energies of different anomers, and the preferred orientations of hydroxymethyl groups and glycosidic linkages. acs.orgresearchgate.net Experimental data from techniques like NMR spectroscopy are frequently used to validate simulation results. researchgate.net

The CHARMM additive all-atom force field has also been specifically extended to model polysaccharides containing furanose sugars. nih.gov This extension covers various pyranose-furanose (e.g., 1↔2, 1→3, 1→4, 1→6) and furanose-furanose (e.g., 2→1, 2→6) linkages. nih.gov The parameterization was validated by demonstrating that simulations could accurately reproduce aqueous solution densities and available NMR data, confirming their utility for modeling complex carbohydrates in heterogeneous systems that may also include proteins, lipids, or nucleic acids. nih.gov

Force Field FamilyFocus of Furanose ParameterizationValidation Methods
GROMOS Designed for furanose mono-, di-, oligo-, and polymers in aqueous solvent; compatible with existing pyranose parameters. acs.orgresearchgate.netComparison with QM data and experimental results on ring conformation, anomer free energies, and rotamers. acs.orgresearchgate.net
CHARMM Extension of the all-atom force field for various pyranose-furanose and furanose-furanose glycosidic linkages. nih.govReproduction of aqueous solution densities and NMR data; hierarchical optimization against QM data. nih.gov
AMBER/GLYCAM A set of parameters developed specifically for carbohydrates to be used within the AMBER framework. acs.orgComparison with experimental data and QM calculations to capture the flexibility of glycosidic linkages and hydroxyl groups. acs.org

Ab Initio Molecular Orbital Calculations for Conformational Analysis

Ab initio molecular orbital calculations are a powerful theoretical tool for investigating the structure and conformational landscape of molecules from first principles, without reliance on empirical parameters. utwente.nl These methods determine points on a molecule's potential energy surface, where stable conformations correspond to energy minima. utwente.nl The process of finding these stable structures is known as geometry optimization. utwente.nl For a molecule like this compound, these calculations provide deep insights into its intrinsic conformational preferences, typically representing an individual molecule in the gas phase. utwente.nl

The conformational flexibility of the five-membered furanose ring, which undergoes a dynamic motion known as pseudorotation, is a primary focus of these studies. nih.gov Ab initio calculations can map the torsional potential of rotations around specific bonds, revealing the energy barriers between different conformers. utwente.nl For disaccharides, the dihedral angles (φ and ψ) of the glycosidic linkage are the most critical parameters defining the mutual orientation of the monosaccharide units, and ab initio methods are used to construct conformational maps to identify the stablest conformers. ufrrj.br

In the context of methyl ribofuranoside, Density Functional Theory (DFT), a practical implementation of ab initio principles, has been used extensively. nih.govacs.org Studies on the related anomer, methyl-β-D-ribofuranoside, have employed both gas-phase (using software like Gaussian) and solid-state (using CRYSTAL and CASTEP) computational approaches to perform geometry optimizations. nih.govacs.org These calculations yield detailed structural parameters, including bond lengths and torsion angles, which define the molecule's three-dimensional shape. nih.gov For example, complex calculations have shown that in the absence of certain protecting groups, methyl β-d-ribofuranoside preferentially adopts a ³T₂ conformation, which belongs to the Northern region of the pseudorotational wheel. nih.gov Such computational analyses provide a foundational understanding of the molecule's structure before considering environmental effects like solvation.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models by comparing their predictions with experimental measurements. researchgate.net For this compound and related compounds, theoretical predictions of molecular structure and dynamics are frequently correlated with data from various spectroscopic techniques, including NMR, infrared (IR), and Raman spectroscopy. nih.govacs.orgnih.gov This correlation serves two main purposes: it validates the accuracy of the computational methods and force fields used, and it allows for an unambiguous assignment of complex experimental spectra. nih.govacs.org

In a comprehensive study of methyl-β-D-ribofuranoside, researchers combined inelastic neutron scattering (INS), Raman, and IR spectroscopy with DFT calculations. nih.govacs.org The computational models were used to simulate the vibrational spectra of the molecule. By comparing the calculated frequencies and intensities with the experimental spectra, they were able to assign specific vibrational modes to the observed peaks. nih.gov For instance, the low-energy region (<400 cm⁻¹) was assigned to lattice vibrations and functional group rotations, while the high-energy region (>2800 cm⁻¹) was confirmed to encompass C–H and O–H stretching modes. nih.gov

The study also highlighted how different computational approaches and functionals produce results that vary in their agreement with experimental data. For example, in analyzing the bond lengths of methyl-β-D-ribofuranoside, calculations using the B3LYP hybrid functional in a single molecule (gas-phase) simulation provided results closer to experimental values than solid-state simulations with the same functional, although the differences were small. nih.gov Conversely, functionals like PBEPBE showed greater deviation from experimental results for bond lengths. nih.gov

Table: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for Methyl-β-D-ribofuranoside (Structure I) nih.gov

BondExperimental (X-ray)Calculated (Gaussian, B3LYP)Calculated (CRYSTAL, B3LYP)Calculated (Gaussian, PBEPBE)
O3–H0.840.970.960.98
C1–H0.991.101.101.11
C2–H0.991.101.101.11
C3–H0.991.101.101.11

Similarly, theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, are correlated with experimental NMR spectra. nih.goviu.edu.sa The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. iu.edu.sa By comparing these theoretical shifts with measured spectra, researchers can confirm the conformational state of the furanose ring in solution. nih.gov This synergy between theoretical prediction and experimental observation is fundamental to building accurate molecular models of furanosides. nih.govacs.org

Applications As Research Tools in Biochemical and Analytical Studies

Role in Glycobiology Research

Methyl alpha-D-ribofuranoside serves as a fundamental tool in glycobiology, a field dedicated to understanding the structure, function, and biology of carbohydrates (glycans). Its relatively simple and well-defined structure makes it an ideal model compound and synthetic precursor for investigating the multifaceted roles of glycans in biological systems.

Investigation of Carbohydrate Chemistry

The chemical properties of this compound make it a valuable starting material and reference compound in the study of carbohydrate chemistry. Its furanose ring structure is a key component of many biologically important molecules, including nucleic acids and certain antibiotics. nih.gov

Detailed spectroscopic and theoretical analyses of methyl-β-D-ribofuranoside, a closely related compound, have provided significant insights into the vibrational spectra and structural dynamics of furanosides. nih.govacs.orgnih.gov These studies, employing techniques like inelastic neutron scattering, Raman, and infrared spectroscopy, help to elucidate the conformational preferences and intramolecular interactions that govern the behavior of these five-membered ring structures. nih.govacs.orgnih.gov

Furthermore, this compound and its derivatives are utilized as key intermediates in the synthesis of more complex carbohydrates. For instance, it has been a precursor in the synthesis of septanose carbohydrates, which are seven-membered ring sugars. researchgate.net It has also been employed in the synthesis of polyfluorinated carbohydrates, where the introduction of fluorine atoms can alter the molecule's chemical stability and biological activity. acs.orgnih.gov These synthetic endeavors expand the chemical toolbox available to researchers for creating novel carbohydrate structures with potential therapeutic applications.

Enzymology of Glycan Formation and Degradation

In the study of the enzymology of glycan formation and degradation, simple glycosides like this compound can serve as model substrates for various carbohydrate-active enzymes. Glycosyltransferases, the enzymes responsible for synthesizing glycans, and glycoside hydrolases, which break them down, often exhibit specificity for the sugar moiety and the anomeric linkage.

Researchers utilize synthetic substrates to characterize the activity and specificity of these enzymes. For example, studies on processing α-glucosidase I, a key enzyme in the N-glycosylation pathway, have used various glucose-containing substrates to understand its mechanism. nih.gov While specific studies detailing the use of this compound with a wide range of glycosidases are not extensively documented in the provided results, its structure makes it a suitable candidate for investigating enzymes that recognize ribofuranosides. The enzymatic synthesis of oligosaccharides often employs glycosidases and glycosynthases, which can utilize activated sugar donors to form new glycosidic bonds. mdpi.com The principles of these enzymatic reactions are foundational to understanding how complex glycans are assembled in nature.

Exploration of Glycans in Biological Systems

Understanding the broad biological roles of glycans—from structural support to information carriers—is a central goal of glycobiology. nih.govresearchgate.net Altering glycosylation patterns can have profound and often unpredictable effects on cellular function. nih.gov Methodologies to explore these roles include preventing glycosylation, altering glycan processing, and the enzymatic removal of specific glycan structures. nih.govnih.gov

The synthesis of complex glycans for these studies often starts from simpler building blocks. While not directly cited as a metabolic precursor in the provided results, this compound represents the core ribofuranoside structure found in RNA and can be chemically modified to create probes for exploring glycan functions. The use of modified monosaccharides in metabolic glycoengineering allows for the visualization and tracking of glycans in living systems, a powerful technique to elucidate their dynamic roles. cloudfront.net

Probes for Nucleic Acid Structure and Metabolism Research

The structural similarity of this compound to the ribose component of RNA makes it a relevant molecule for the development of tools to study nucleic acid structure and metabolism.

Analysis of RNA Metabolism and RNA-Mediated Regulatory Pathways

RNA metabolism is a complex process involving transcription, processing, modification, and degradation. cellsignal.com The study of these pathways often relies on the use of modified nucleosides that can be metabolically incorporated into newly synthesized RNA. nih.govprinceton.eduresearchgate.net These labeled RNAs can then be tracked, isolated, and analyzed to understand their dynamics and regulation.

While the direct use of this compound as a metabolic label is not detailed in the search results, its structure provides a scaffold for the synthesis of nucleoside analogs. These analogs, containing bioorthogonal handles, can be fed to cells, where they are converted into nucleotide triphosphates and incorporated into RNA by cellular enzymes. nih.govresearchgate.net This technique, known as metabolic RNA labeling, has been instrumental in studying various aspects of RNA biology, including the regulation of gene expression by N6-methyladenosine (m6A) modifications. cellsignal.comnih.govbiorxiv.org Synthetic analogs of box C/D RNAs have also been used to influence the post-transcriptional modification of ribosomal RNA. nih.gov The development of such molecular probes is crucial for dissecting the intricate RNA-mediated regulatory pathways that govern cellular function.

Model Compounds for Carbohydrate Interactions

The specific and complex ways carbohydrates interact with other molecules, particularly proteins, are central to many biological processes. Simple glycosides like this compound provide a simplified system to study these fundamental interactions.

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are developed as potential therapeutics that can block pathogenic carbohydrate-protein interactions or elicit specific biological responses. The synthetic pathways used to create these complex molecules are often guided by knowledge gained from simpler building blocks. nih.gov this compound serves as a versatile starting material for the synthesis of more complex structures. nih.gov The stereochemistry and protecting group strategies developed for manipulating this simple monosaccharide provide a roadmap for the assembly of oligosaccharides and other carbohydrate-based drugs and materials.

Chromatographic Applications in Analytical Chemistry

The separation and purification of carbohydrates and their conjugates from complex biological mixtures present significant analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of carbohydrates. nih.gov However, the high polarity, structural similarity, and existence of anomers (α and β forms) in solution make their separation difficult, often resulting in broad or split peaks. researchgate.net

Researchers work to optimize separation conditions by adjusting various chromatographic parameters:

Mobile Phase Composition : The choice of solvents is critical. In hydrophilic interaction chromatography (HILIC) and reversed-phase chromatography, mixtures of solvents like acetonitrile (B52724) and water are common. scielo.br The addition of a third solvent, such as ethyl acetate (B1210297), can improve the resolution of complex carbohydrate mixtures by altering the solvent strength and selectivity. scielo.brscispace.com

Stationary Phase : Different column chemistries are employed, including amine-bonded silica, polymer-based ion-exchange resins, and graphitized carbon, each offering different selectivity for various types of carbohydrates. nih.govchromatographyonline.com

Temperature : Lowering the temperature can sometimes improve the separation of anomers by slowing the rate of their interconversion (mutarotation) during the chromatographic run. nrel.gov

Studies involving complex mixtures, such as the carbohydrate profile of honey, demonstrate the systematic optimization of mobile phases to achieve better separation of numerous sugars. scispace.com Techniques like recycling HPLC are also employed to achieve high purity (>98%) for isolated glycoconjugates, which can then be used as analytical standards. nih.gov

Table 2: Common HPLC Parameters Optimized for Carbohydrate Separation

ParameterCommon Approaches and ConsiderationsDesired Outcome
Stationary Phase (Column) Amine-bonded silica, polymer-based ion exchange, graphitized carbon. chromatographyonline.comEnhanced selectivity between structurally similar carbohydrates and isomers.
Mobile Phase Isocratic or gradient elution with acetonitrile/water mixtures; addition of modifiers like ethyl acetate or buffers. scielo.brscispace.comImproved peak shape and resolution; reduced run times.
Detector Refractive Index (RI), Pulsed Amperometric Detector (PAD), Mass Spectrometry (MS). chromatographyonline.comSensitive and specific detection for non-UV absorbing compounds.
Temperature Controlled column heating or cooling. nrel.govControl of anomeric interconversion and improved peak resolution.

Applications in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

This compound serves as a valuable tool in biochemical and analytical studies, particularly in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its primary role in these applications is often as a reference standard for the identification and quantification of furanoside structures within complex biological matrices. nih.govscbt.com The distinct chemical properties of this compound necessitate different approaches for its analysis in GC versus HPLC.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating volatile organic compounds. gcms.cz However, carbohydrates like this compound are polar and non-volatile due to their multiple hydroxyl groups. Direct analysis by GC is therefore impractical as they would not elute from the column and are prone to thermal degradation at the high temperatures required. gcms.czsigmaaldrich.com To overcome this, a crucial preparatory step known as derivatization is employed. gcms.czsemanticscholar.org

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. gcms.czsigmaaldrich.com This process involves replacing the active hydrogen atoms on the hydroxyl groups with nonpolar moieties. sigmaaldrich.com For furanosides, common derivatization methods include:

Silylation: This is a widely used technique where hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.comyoutube.com Reagents such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. sigmaaldrich.comyoutube.com The resulting TMS derivatives are significantly more volatile and less polar, allowing for excellent separation on standard GC columns. youtube.com

Methylation: In methylation analysis, all free hydroxyl groups are converted to methyl ethers. This technique is instrumental in determining the linkage positions of monosaccharides within a larger carbohydrate structure. scielo.brsemanticscholar.org After methylation, the carbohydrate is hydrolyzed, reduced (often with sodium borodeuteride), and acetylated to form partially O-methylated alditol acetates (PMAAs). scielo.brsemanticscholar.org These PMAA derivatives are volatile and can be readily analyzed by GC-Mass Spectrometry (GC-MS). scielo.br The fragmentation patterns in the mass spectrometer provide definitive information about the original positions of the glycosidic linkages.

This compound, when subjected to these derivatization procedures, can be used as a standard in GC-MS to establish retention times and mass spectral fingerprints for 5-carbon sugar furanosides. scielo.brsemanticscholar.org This is critical for identifying arabinofuranosyl or ribofuranosyl units in complex carbohydrates isolated from natural sources. scielo.br

Derivatization TechniqueCommon Reagent(s)Derivative FormedPurpose
SilylationMSTFA, BSTFA, TMCSTrimethylsilyl (TMS) etherIncreases volatility and thermal stability by masking polar hydroxyl groups. sigmaaldrich.comyoutube.com
Methylation/AcetylationMeI/Ag₂O, NaBD₄, Acetic AnhydridePartially O-methylated alditol acetate (PMAA)Used for linkage analysis of carbohydrates; increases volatility for GC analysis. scielo.brsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) Applications

In contrast to GC, HPLC is inherently well-suited for the analysis of polar and non-volatile compounds, making it an ideal technique for separating carbohydrates like this compound without the need for derivatization. pharmaerudition.org HPLC separates components in a liquid mobile phase based on their interactions with a solid stationary phase. sigmaaldrich.com

A significant challenge in the HPLC analysis of reducing sugars is the phenomenon of anomerization. In solution, sugars exist as an equilibrium mixture of their α and β anomers, which can separate into two distinct peaks under certain chromatographic conditions, complicating the analysis. nih.govshodex.com While this compound is a non-reducing sugar with a fixed alpha anomeric configuration, it is an excellent reference compound for studies involving ribose and other furanosides where anomer separation is a factor. nih.gov Analytical strategies can be employed to either resolve or coalesce the anomeric peaks. For instance, operating the HPLC system at elevated temperatures (e.g., 70-80 °C) or using alkaline mobile phases can accelerate the rate of interconversion between anomers, causing the two peaks to merge into a single, sharp peak. shodex.comshodex.com

Several HPLC modes are employed for carbohydrate analysis:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a popular choice for separating highly polar compounds like sugars. nih.gov It utilizes a polar stationary phase (such as an amide- or amino-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile. nih.govshodex.com

Ion-Exchange Chromatography: This technique separates molecules based on their charge. pharmaerudition.org It can be used for charged carbohydrates or in conjunction with a post-column derivatization step.

Size-Exclusion Chromatography: This method separates molecules based on their size and is useful for analyzing oligosaccharides and polysaccharides. pharmaerudition.org

This compound is frequently used as an analytical standard in HPLC to confirm the identity of peaks in a chromatogram by comparing retention times and for creating calibration curves for accurate quantification. scbt.comanalytics-shop.com Its purity, often specified as ≥97% by HPLC, ensures its reliability for these applications. calpaclab.com

HPLC ModeTypical Stationary PhaseSeparation PrincipleRelevance to Furanosides
Hydrophilic Interaction (HILIC)Amino-bonded, Amide-bonded, Poly-N-(1H-tetrazole-5-yl)-methacrylamidePartitioning of polar analytes between a water-enriched layer on the stationary phase and a less polar mobile phase. nih.govExcellent for separating non-derivatized monosaccharides and their isomers. nih.gov
Reversed-Phase (with ion-pairing)C18, C8Partitioning based on hydrophobicity; ion-pairing agents are used for polar analytes.Less common for simple sugars but can be used for derivatized or more complex glycosides.
Ion-ExchangeIonic resins (cation or anion exchangers)Based on ionic interactions between charged analytes and the stationary phase. pharmaerudition.orgEffective for separating charged sugars like sugar phosphates or acidic sugars.

Future Directions in Methyl Alpha D Ribofuranoside Research

Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of complex molecules derived from methyl alpha-D-ribofuranoside is critical for exploring their biological and material properties. While traditional chemical methods involving protective groups have been foundational, future research is increasingly focused on more efficient, selective, and sustainable approaches.

A significant area of development is the expanded use of chemo-enzymatic strategies . Enzymatic synthesis offers remarkable specificity, often eliminating the need for multiple protection and deprotection steps common in classical carbohydrate chemistry. mdpi.com For instance, the use of purine (B94841) nucleoside phosphorylases (PNPs) to catalyze the transfer of the ribofuranosyl moiety from a donor to a heterocyclic base represents a powerful method for creating nucleoside analogues. mdpi.com This "one-pot, one-enzyme" transglycosylation approach is a greener alternative to chemical routes that often require harsh conditions. mdpi.com Future work will likely focus on discovering and engineering novel enzymes with broader substrate scope and enhanced stability to synthesize a wider array of complex derivatives.

Another evolving area is the refinement of selective chemical modifications . Techniques such as tin-mediated allylation allow for the specific placement of functional groups like allyl ethers on the ribofuranose ring, providing versatile handles for further elaboration. nih.gov Research is ongoing to develop new catalysts and reaction conditions that improve the regioselectivity of such modifications, reducing the reliance on laborious chromatographic separations. The development of novel protecting groups that can be installed and removed under orthogonal conditions will also be crucial for the efficient assembly of highly functionalized derivatives.

MethodologyDescriptionAdvantagesKey Research Focus
Enzymatic Transglycosylation Use of enzymes like Purine Nucleoside Phosphorylases (PNPs) to transfer the ribose moiety to a new base.High stereo- and regioselectivity, milder reaction conditions, environmentally friendly.Enzyme discovery, protein engineering for broader substrate compatibility, process optimization.
Chemo-enzymatic Synthesis A hybrid approach combining the selectivity of enzymes with the versatility of chemical reactions.Efficient synthesis of complex structures not easily accessible by either method alone.Integration of enzymatic steps into multi-step chemical synthesis pathways.
Advanced Chemical Glycosylation Development of new catalysts and promoters for the formation of the glycosidic bond.Access to a wide range of non-natural nucleosides and glycosides.Improving selectivity (α vs. β), developing more stable glycosyl donors.
Selective Functionalization Methods for targeted modification of specific hydroxyl groups on the ribofuranose ring (e.g., tin-mediated allylation).Provides versatile chemical handles for building more complex derivatives.Discovery of new regioselective catalysts, development of novel orthogonal protecting groups.

Further Elucidation of Conformational Dynamics and Energy Landscapes

The biological function and reactivity of this compound and its derivatives are intrinsically linked to the conformational flexibility of the five-membered furanose ring. While the concept of ring puckering and pseudorotation is well-established, future research aims to create a more detailed and dynamic picture of these conformational preferences.

Advanced spectroscopic techniques are at the forefront of this effort. The combination of inelastic neutron scattering (INS), Raman, and infrared (IR) spectroscopy provides a comprehensive analysis of the vibrational modes of the molecule. nih.govacs.org INS is particularly powerful as it is not constrained by optical selection rules and is highly sensitive to the motion of hydrogen atoms, offering deep insight into the subtle dynamics of the ring and its substituents. nih.govacs.org

These experimental methods are increasingly coupled with high-level computational modeling , primarily using Density Functional Theory (DFT). nih.gov Such theoretical approaches allow researchers to calculate the vibrational spectra and map the potential energy landscape of the molecule. nih.gov An energy landscape is a conceptual map that visualizes the energy of the molecule as a function of its geometry. nih.govresearchgate.net By identifying the low-energy valleys (stable conformations) and the hills between them (energy barriers to conversion), scientists can predict the most probable shapes the molecule will adopt and the ease with which it can transition between them. mdpi.com Future studies will likely employ more sophisticated computational models and machine learning algorithms to analyze these landscapes with greater accuracy, accounting for solvent effects and dynamic intermolecular interactions to better mimic physiological conditions. nih.gov

Technique/ApproachInformation GainedFuture Research Direction
Vibrational Spectroscopy (INS, Raman, IR) Provides detailed information on all vibrational modes, including low-energy lattice vibrations and functional group rotations. nih.govacs.orgCombining techniques for a more complete experimental dataset; performing measurements under varied temperatures and pressures.
Density Functional Theory (DFT) Complements experimental spectra and allows for unambiguous assignment of vibrational features; calculates relative energies of different conformers. nih.govUsing more advanced functionals and basis sets; incorporating explicit solvent models for higher accuracy.
Energy Landscape Mapping Visualizes stable conformations (local minima) and the energetic barriers between them, explaining conformational preferences. nih.govresearchgate.netDeveloping automated tools for exploring complex, multi-dimensional energy surfaces; correlating landscape features with observed chemical reactivity and biological activity.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms over time, providing a dynamic view of conformational transitions and interactions with the environment.Extending simulation times to capture rare conformational events; combining with quantum mechanics (QM/MM) for more accurate modeling of reaction dynamics.

Novel Applications in Chemical Biology and Materials Science

Building on its role as a fundamental carbohydrate, this compound is a promising scaffold for innovation in chemical biology and materials science. Its inherent chirality, hydrophilicity, and multiple functionalization points make it an attractive building block for new functional molecules and materials.

In chemical biology , the primary application has been as a key intermediate in the synthesis of nucleoside analogues with therapeutic potential. These modified nucleosides are crucial in the development of antiviral drugs, targeting diseases such as HIV and hepatitis B. Future work will expand on this by using this compound derivatives as probes to study enzyme mechanisms or as components of nucleic acid-based diagnostics. A recent study also highlighted the potential for organosilicon derivatives of ribofuranoside to act as insecticides with low toxicity, opening a new avenue in agrochemical research. researchgate.net

In materials science , the incorporation of sugar units into polymers to create glycopolymers is a rapidly growing field. While much of this research has used more common sugars like glucose, the principles are directly applicable to ribofuranoside derivatives. researchgate.netresearchgate.net These bio-based materials are valued for their potential biocompatibility and biodegradability. Future research could focus on polymerizing functionalized this compound monomers to create novel biomaterials. Potential applications include:

Drug Delivery Systems: Creating nanoparticles or hydrogels where the ribose units enhance water solubility and biocompatibility.

Biocompatible Coatings: Developing coatings for medical implants that can reduce fouling and improve integration with biological tissues.

Advanced Hydrogels: Using the hydroxyl groups of the ribofuranoside units to form highly cross-linked networks for applications in tissue engineering and soft robotics.

The synthesis of amphiphilic copolymers centered around a sugar moiety to form micelles and other aggregates demonstrates the potential for creating complex, self-assembling nanostructures from carbohydrate building blocks. researchgate.net

Q & A

Q. What are the common synthetic routes for Methyl α-D-ribofuranoside, and how do reaction conditions influence yield?

Methyl α-D-ribofuranoside is typically synthesized via selective protection of hydroxyl groups on ribose derivatives. For example, methyl 3,5-di-O-benzyl-α-D-ribofuranoside is produced by benzylation of methyl D-ribofuranoside under controlled conditions, achieving yields of 72–82% . Key factors include the choice of protecting groups (e.g., benzyl, acetyl), reaction temperature, and catalyst selection. Optimizing stoichiometry and avoiding over-substitution are critical to minimizing byproducts.

Q. Which spectroscopic techniques are recommended for structural characterization of Methyl α-D-ribofuranoside?

Vibrational spectroscopy (Raman, IR) combined with inelastic neutron scattering (INS) is effective for resolving structural features. INS captures low-energy modes (<400 cm⁻¹) like lattice vibrations, while Raman/IR identify mid-energy (400–1600 cm⁻¹) bending modes and high-energy (>2800 cm⁻¹) O–H/C–H stretches. Computational methods (e.g., DFT using Gaussian or CASTEP) validate experimental data and resolve ambiguities, such as H-bonding interactions between conformers .

Q. How can researchers ensure reproducibility in synthesizing Methyl α-D-ribofuranoside derivatives?

Document reaction parameters (e.g., solvent purity, temperature gradients, and catalyst loadings) meticulously. Use validated reference standards (CAS: 56227-32-8 for methyl 2,3,5-tris-O-(trimethylsilyl)-α-D-ribofuranoside) and cross-check spectral data against published benchmarks. Detailed experimental protocols, including purification steps (e.g., column chromatography conditions), should align with guidelines for pharmaceutical research reproducibility .

Advanced Research Questions

Q. How do protecting groups influence the regioselectivity of Methyl α-D-ribofuranoside in nucleoside synthesis?

Bulky groups like 2,4-dichlorobenzyl or benzyl at the 3,5-positions direct functionalization to the 2'-C position, enabling synthesis of branched ribonucleosides. For instance, methyl 3,5-di-O-benzyl-α-D-ribofuranoside serves as a precursor for 2'-C-alkoxymethyluridines, with overall yields up to 32% in multi-step reactions . Steric effects and electronic stabilization of intermediates must be modeled computationally to predict regioselectivity.

Q. What strategies resolve contradictions between experimental and computational spectral data for Methyl α-D-ribofuranoside?

Discrepancies often arise from solvent effects or solid-state vs. gas-phase conformations. For example, DFT simulations in the gas phase may miss H-bonding observed in INS solid-state data. Hybrid approaches (e.g., CRYSTAL for periodic boundary conditions) reconcile these differences by accounting for crystal packing and intermolecular interactions .

Q. How can researchers optimize synthetic pathways to mitigate stereochemical challenges in Methyl α-D-ribofuranoside derivatives?

Stereochemical control requires chiral catalysts (e.g., organocatalysts or transition-metal complexes) and solvent polarity tuning. For example, microwave-assisted synthesis reduces reaction times and improves enantiomeric excess in cobaltocenium derivatives, a method adaptable to ribofuranoside systems . Monitor reaction progress via chiral HPLC or circular dichroism to validate stereochemical outcomes.

Q. What are the applications of Methyl α-D-ribofuranoside derivatives in antiviral research?

Derivatives like 2'-C-β-alkoxymethyluridines exhibit antiviral activity by mimicking natural nucleosides and inhibiting viral polymerases. Activity assessments involve enzymatic inhibition assays (e.g., reverse transcriptase) and cytotoxicity profiling against host cells. Structural modifications (e.g., halogenation at aryl positions) enhance binding affinity and metabolic stability .

Methodological Guidance

  • Data Reporting : Follow IUCr standards for crystallographic data and provide raw spectral files as supplementary material. Use SI units and ensure statistical rigor in biological assays (e.g., n ≥ 3 replicates) .
  • Ethical Compliance : Disclose IRB approvals for studies involving human-derived samples and adhere to animal welfare protocols in antiviral testing .
  • Literature Review : Prioritize peer-reviewed journals over supplier catalogs (e.g., avoid ) to ensure methodological credibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.